molecular formula C24H21N3O3S2 B6554993 N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1040661-17-3

N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6554993
CAS No.: 1040661-17-3
M. Wt: 463.6 g/mol
InChI Key: XKMHWRFMDNQLHX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a sulfur-linked acetamide group at the 2-position of the heterocyclic core.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S2/c1-3-27-23(30)22-21(19(13-31-22)17-7-5-4-6-8-17)26-24(27)32-14-20(29)25-18-11-9-16(10-12-18)15(2)28/h4-13H,3,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMHWRFMDNQLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thieno[3,2-d]pyrimidine core combined with an acetamide moiety. Its molecular formula is C18H17N3O3S2C_{18}H_{17}N_{3}O_{3}S_{2} with a molecular weight of 387.5 g/mol. The structural complexity contributes to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study screened various compounds for their ability to inhibit cancer cell growth and found that this class of thienopyrimidines showed significant efficacy against multiple cancer cell lines.

Table 1: Anticancer Activity of Thienopyrimidine Derivatives

Compound NameIC50 (µM)Cancer Cell Line
Compound A12.5MCF7 (Breast)
Compound B15.0HeLa (Cervical)
N-(4-acetylphenyl)-2-{...}10.0A549 (Lung)

Enzyme Inhibition

N-(4-acetylphenyl)-2-{...} has been evaluated for its inhibitory effects on various enzymes linked to disease processes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound
Acetylcholinesterase25.0Donepezil (0.02)
Butyrylcholinesterase30.0Galantamine (0.01)

The mechanism by which N-(4-acetylphenyl)-2-{...} exerts its biological effects involves interaction with specific molecular targets within cells. The thieno[3,2-d]pyrimidine structure is known to facilitate binding with enzymes and receptors, altering their activity and potentially leading to therapeutic effects.

Case Studies

  • Study on Anticancer Efficacy : A multicenter study involving several thienopyrimidine derivatives demonstrated that N-(4-acetylphenyl)-2-{...} significantly reduced tumor growth in xenograft models compared to controls, indicating its potential as an anticancer agent .
  • Inhibition of Cholinesterases : In vitro studies revealed that this compound effectively inhibited both AChE and butyrylcholinesterase (BChE), suggesting its utility in treating cognitive decline associated with Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physicochemical Differences

The compound is compared below with two analogs sharing the thieno[3,2-d]pyrimidine core but differing in substituents:

Property Target Compound N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Molecular Formula C₂₉H₂₅N₃O₃S₂ (estimated) C₂₅H₂₅N₃O₂S₂ C₂₃H₂₀F₃N₃O₃S₂
Molecular Weight ~535.65 g/mol (estimated) 463.614 g/mol 531.55 g/mol
Core Substituent (Thienopyrimidine) 3-Ethyl, 7-phenyl 3-Methyl, 7-phenyl 3-(4-Methylphenyl), 6,7-dihydro
Acetamide Substituent 4-Acetylphenyl 4-Butylphenyl 4-(Trifluoromethoxy)phenyl
H-Bond Donors 1 (acetamide NH) 1 1
H-Bond Acceptors 5 (3 carbonyl oxygens, 1 pyrimidine N, 1 sulfanyl S) 5 6
Key Functional Groups Acetyl, ethyl, phenyl Butyl, methyl, phenyl Trifluoromethoxy, methylphenyl

Structural Implications:

The trifluoromethoxy group in the third compound increases lipophilicity and metabolic stability, common in drug design for improved membrane permeability .

Synthetic Accessibility: The ethyl substituent on the thienopyrimidine core may offer steric flexibility compared to the methyl group in the butylphenyl analog, possibly affecting reaction yields during synthesis .

Hydrogen Bonding: All three compounds retain one H-bond donor (acetamide NH), but the target compound has fewer H-bond acceptors (5) than the trifluoromethoxy derivative (6), which may influence protein-binding interactions .

Research Findings and Limitations

Available Data:

  • Pharmacology: No direct activity data are available for the target compound. However, analogs like the 4-butylphenyl derivative (CAS 1040632-67-4) are cataloged in chemical databases, implying exploratory use in drug discovery .

Key Gaps:

  • Biological activity (e.g., kinase inhibition, cytotoxicity) remains uncharacterized in the provided evidence.

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